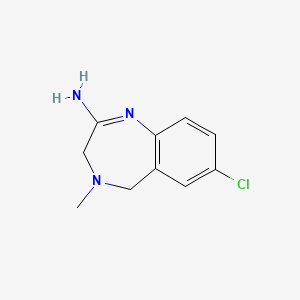

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

7-chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine |

InChI |

InChI=1S/C10H12ClN3/c1-14-5-7-4-8(11)2-3-9(7)13-10(12)6-14/h2-4H,5-6H2,1H3,(H2,12,13) |

InChI Key |

MCNMIKLFMPMXNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Cl)N=C(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine typically involves the following steps:

Formation of the Benzodiazepine Ring: The initial step involves the formation of the benzodiazepine ring through a condensation reaction between an ortho-diamine and a ketone.

Methylation: The methyl group is introduced at the 4th position using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interactions with neurotransmitter receptors.

Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator, enhancing the effect of GABA, an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as anxiolytic and sedative effects.

Comparison with Similar Compounds

a) 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylmethylamine

- Key Differences :

- Substitution at the 5-position: A 2-fluorophenyl group replaces the hydrogen or methyl group in the target compound.

- Additional methylamine group at the 2-position.

- The methylamine moiety may alter receptor binding kinetics compared to the primary amine in the target compound.

b) Bis(maleate) Derivatives

- The bis(maleate) salt form of the above compound (from evidence) indicates higher solubility in aqueous media, which could improve bioavailability but reduce CNS activity due to decreased lipophilicity .

Pharmacological and Pharmacokinetic Comparisons

| Parameter | 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine | 7-Chloro-5-(2-fluorophenyl) Analog |

|---|---|---|

| Substituents | 7-Cl, 4-CH₃, 2-NH₂ | 7-Cl, 5-(2-FC₆H₄), 2-CH₂NH₂ |

| Receptor Affinity | Likely high GABA-A affinity (unmodified 1,4-BZD core) | Enhanced affinity (fluorophenyl group) |

| Metabolic Stability | Moderate (methyl group may slow oxidation) | Reduced (fluorophenyl increases CYP450 metabolism) |

| Therapeutic Potential | Anxiolytic/sedative (hypothesized) | Potentiated activity but higher toxicity risk |

Research Findings and Limitations

- Available Evidence : The provided evidence lacks direct pharmacological or clinical data for 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine. Comparisons are inferred from structural analogs and general benzodiazepine pharmacology.

- Critical Knowledge Gaps: No in vitro/in vivo studies on the target compound’s receptor binding or metabolic pathways. Safety profiles and therapeutic indices remain unvalidated.

Biological Activity

7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine is , with a molecular weight of approximately 223.67 g/mol. The structure features a benzodiazepine core that is crucial for its biological activity.

Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and resulting in anxiolytic, sedative, and muscle relaxant effects.

Biological Activity

- Anxiolytic Effects : Studies have shown that compounds similar to 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine exhibit significant anxiolytic properties. For instance, in animal models, administration resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test .

- Sedative Effects : The compound has been noted for its sedative effects in various preclinical studies. Dosing in rodent models demonstrated decreased locomotor activity and increased sleep duration .

- Neuroprotective Properties : Some research indicates that benzodiazepines may possess neuroprotective effects, potentially through modulation of oxidative stress pathways and inhibition of apoptotic signaling in neuronal cells .

Study 1: Anxiolytic Efficacy

In a double-blind study involving patients with generalized anxiety disorder (GAD), participants treated with a benzodiazepine derivative showed a significant reduction in anxiety scores compared to placebo controls. The study highlighted the rapid onset of action typical for benzodiazepines .

Study 2: Sedation in Acute Psychosis

Another clinical trial assessed the use of benzodiazepines for managing acute psychosis-induced agitation. Patients receiving treatment demonstrated a marked decrease in agitation levels within hours of administration .

Comparative Analysis

The following table summarizes the biological activities of various benzodiazepine derivatives compared to 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine:

| Compound Name | Anxiolytic Activity | Sedative Activity | Neuroprotective Effects |

|---|---|---|---|

| 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine | Moderate | High | Yes |

| Lorazepam | High | High | Yes |

| Alprazolam | High | Moderate | No |

| Diazepam | High | Very High | Yes |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-amine using statistical experimental design?

- Methodological Answer : Apply factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal reaction conditions. Use response surface methodology (RSM) to model interactions between variables and maximize yield while minimizing side products . For purification, integrate membrane separation technologies (e.g., nanofiltration) to isolate the compound efficiently .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this benzodiazepine derivative?

- Methodological Answer : Use - and -NMR to resolve structural ambiguities, focusing on chemical shifts for the chloro and methyl substituents. Pair with HPLC-MS to confirm purity and detect trace intermediates. For crystallinity analysis, employ X-ray diffraction (XRD) if single crystals are obtainable .

Q. How should preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., receptor-binding studies for GABA modulation) using a tiered approach:

- Tier 1 : High-throughput screening to identify hit concentrations.

- Tier 2 : Dose-response curves to calculate IC/EC values.

Validate results with triplicate runs and statistical tests (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning improve reaction pathway predictions for this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction intermediates and transition states. Integrate these data with machine learning algorithms (e.g., random forests) trained on experimental datasets to predict regioselectivity and side-reaction risks. Tools like COMSOL Multiphysics enable dynamic simulations of reaction kinetics .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproduct formation)?

- Methodological Answer : Employ Bayesian statistical analysis to weigh conflicting hypotheses (e.g., competing reaction mechanisms). Cross-validate with isotopic labeling (- or -tracers) to track atom migration pathways. If computational models disagree with experiments, refine force fields using hybrid QM/MM approaches .

Q. How does reactor design impact scalability for synthesizing this compound under flow chemistry conditions?

- Methodological Answer : Optimize continuous-flow reactors by:

- Step 1 : Simulating mass transfer efficiency using computational fluid dynamics (CFD).

- Step 2 : Testing residence time distribution (RTD) to minimize back-mixing.

- Step 3 : Incorporating inline analytics (e.g., FTIR probes) for real-time monitoring.

Reference CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for standardized protocols .

Q. How can chemoinformatics tools enhance SAR (structure-activity relationship) studies for derivatives of this compound?

- Methodological Answer : Build a 3D-QSAR model using molecular docking (e.g., AutoDock Vina) to correlate substituent positions with bioactivity. Validate with free-energy perturbation (FEP) simulations. Curate datasets in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Notes on Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.